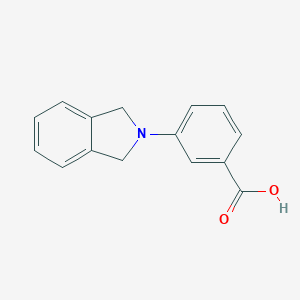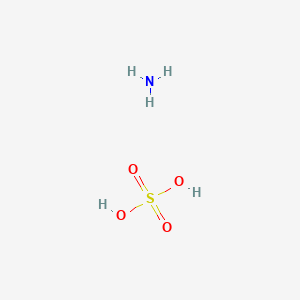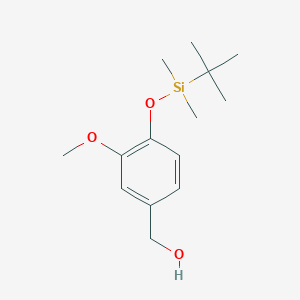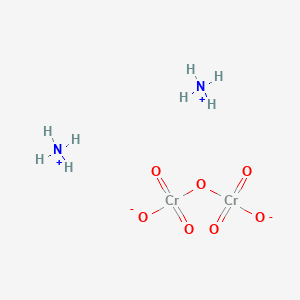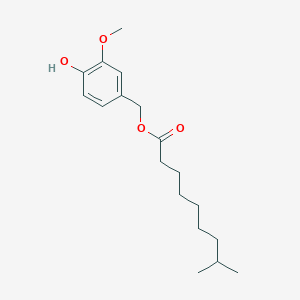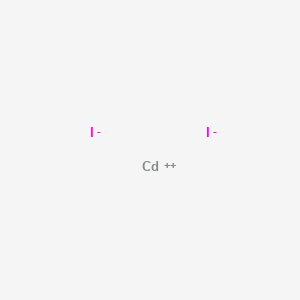
Cadmium iodide
説明
Cadmium iodide is an inorganic compound with the formula CdI2 . It is a white hygroscopic solid that can also be obtained as a mono- and tetrahydrate . It is notable for its crystal structure, which is typical for compounds of the form MX2 with strong polarization effects .
Synthesis Analysis
Cadmium iodide is prepared by the addition of cadmium metal, or its oxide, hydroxide, or carbonate to hydroiodic acid . Also, the compound can be made by heating cadmium with iodine .
Molecular Structure Analysis
The iodide anions in CdI2 form a hexagonal close-packed lattice, while the cadmium cations occupy all of the octahedral holes in alternating layers . The resultant structure consists of a layered lattice .
Chemical Reactions Analysis
Cadmium ions (Cd²⁺) have characteristic reactions with aqueous ammonia, sodium hydroxide, and hydrogen sulfide . For example, aqueous ammonia reacts with cadmium ion to precipitate white cadmium hydroxide, which dissolves in excess ammonia .
Physical And Chemical Properties Analysis
Cadmium iodide appears as white to pale yellow crystals . It has a density of 5.640 g/cm³, a melting point of 387°C, and a boiling point of 742°C . It is soluble in water, ethanol, acetone, ether, and ammonia .
科学的研究の応用
Optoelectronics and Photovoltaics
Cadmium iodide is used in the development of optoelectronic and photovoltaic devices due to its semiconductor properties. The crystal morphology and structure of cadmium iodide are crucial for enhancing the performance of organic-inorganic lead halide perovskite semiconductors .
Radiation Sensing
Research has highlighted the sensitivity of single crystals of cadmium iodide to low doses of gamma radiation. These crystals can undergo quantifiable modifications in structural characteristics and optical band gap, making them suitable for radiation detection applications .
Medicine
Cadmium iodide salts have medical applications, such as using the sulfate form to remove specks from the cornea. However, cadmium salts are generally toxic and must be used in very small doses .
Water Purification
Cadmium iodide is considered in water purification technology for the removal of heavy metals from drinking water. Studies have investigated its adsorption using biocompatible polymers filled with nanoparticles as an adsorbent .
Nanomaterial Synthesis
The synthesis of two-dimensional layered cadmium iodide nanoplates has been reported using a vapor transport and deposition approach. These nanoplates, with hexagonal and triangular morphologies, have potential applications in various nanotechnology fields .
Computational Material Design
The electronic structure of two-dimensional cadmium iodide has been determined using a first-principles design approach, opening up questions about its properties and potential applications in enhancing photocatalytic activity for environmental and energy solutions .
Safety and Hazards
作用機序
Mode of Action
Cadmium iodide interacts with its targets by inducing oxidative stress, disrupting Ca2+ signaling, and interfering with cellular signaling pathways . It activates several protein kinases of cellular signal transduction (PKC, the MAP kinases ERK, JNK, and p38 MAP kinase), and stimulates the activity of several transcription factors (AP-1, USF, NF- B, NRF-2, HSF, MTF-1) and translation .
Biochemical Pathways
Cadmium iodide affects several biochemical pathways. It induces oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .
Pharmacokinetics
Cadmium iodide is absorbed after inhalation and oral exposure . Dermal absorption plays only a minor role . Via the blood, the absorbed cadmium reaches the liver where it is bound to metallothionein, and thereafter the kidneys . In the kidneys, cadmium is stored mainly in the proximal tubules in which the cadmium-induced nephrotoxicity becomes apparent .
Result of Action
The molecular and cellular effects of cadmium iodide’s action include an increased incidence of lung cancer reported in several cohort studies, and an increased incidence of kidney cancer in a few case–control studies in workers occupationally exposed to cadmium . There was also a significant increase in chromosomal aberrations and DNA strand breaks in the blood cells of persons occupationally exposed to cadmium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cadmium iodide. It is also important to note that cadmium iodide is a white hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and action.
特性
IUPAC Name |
cadmium(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIIEJOIXGHUKX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdI2 | |
| Record name | cadmium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cadmium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894887 | |
| Record name | Cadmium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Turns yellow on contact with air and light; [Hawley] Light green odorless powder; [MSDSonline] | |
| Record name | Cadmium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cadmium iodide | |
CAS RN |
7790-80-9 | |
| Record name | Cadmium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium iodide (CdI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2UPU4KCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the basic structural unit of cadmium iodide?
A1: The basic unit of cadmium iodide is a layer composed of two hexagonal close-packed layers of iodine atoms sandwiching a layer of cadmium atoms. This arrangement can be represented as (ΑγΒ), (BxC) or (CßA) in the standard ABC-notation for close-packed layers. [, , ]
Q2: What is polytypism and how does it manifest in cadmium iodide?
A2: Polytypism refers to the phenomenon where a compound can exist in multiple crystalline forms that differ in the stacking sequence of their two-dimensional layers. Cadmium iodide exhibits extensive polytypism, with over 80 polytypes identified to date. [, , ] These polytypes are characterized by different stacking arrangements of the basic CdI2 layer, leading to variations in their unit cell dimensions and symmetry.
Q3: How does the presence of impurities affect the polytypism of cadmium iodide?
A3: Research suggests that impurities play a crucial role in the formation of various polytypes. For instance, doping cadmium iodide with tin, lead, gallium, indium, bromine, or chlorine has been shown to influence the types of polytypes formed during crystal growth. [] Specifically, tin-doping leads to the exclusive formation of the 4H polytype and introduces arcing in X-ray diffraction patterns, suggesting internal stresses within the crystal structure. [, ]
Q4: What is the significance of arcing and streaking observed in X-ray diffraction photographs of cadmium iodide?
A4: Arcing of X-ray diffraction spots, often observed in cadmium iodide crystals, is attributed to paracrystalline distortions arising during crystal growth. These distortions are thought to be induced by the incorporation of impurities or variations in growth conditions. [] Streaking, on the other hand, is linked to one-dimensional disorder in the crystal structure, often caused by random stacking faults during layer growth. [, ]
Q5: How does the dielectric constant vary across different polytypes of cadmium iodide?
A5: Interestingly, the dielectric constant (εr) is found to be significantly higher in higher order polytypes of cadmium iodide compared to the basic 4H structure. For instance, polytypes 32H and 34H exhibit εr values between 120 and 150, while the 4H structure shows εr values between 20 and 25. [] This variation is attributed to the presence of stacking faults and their influence on the orientation polarizability of the crystal structure.
Q6: What methods are commonly used to grow single crystals of cadmium iodide?
A6: Single crystals of cadmium iodide can be grown using various methods, including growth from aqueous solution, vapor phase growth, and melt growth techniques like the Bridgman-Stockbarger method and zone refining. [, , , , ] Each method offers different advantages and can lead to the formation of distinct polytypes or structural characteristics.
Q7: How does doping affect the physical properties of cadmium iodide crystals?
A7: Doping cadmium iodide with impurities like lead or tin has been found to increase the hardness of the crystals compared to undoped CdI2. [] Additionally, the incorporation of dopants can significantly impact the optical properties, as evidenced by the extended exposure times required for X-ray diffraction analysis of lead and gallium-doped crystals. []
Q8: What techniques are employed to study the surface features of cadmium iodide crystals?
A8: Optical microscopy and scanning electron microscopy (SEM) are valuable tools to visualize and analyze the surface morphology of cadmium iodide crystals, revealing information about growth features, defects, and the impact of etching processes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



